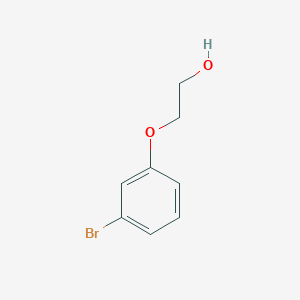

![molecular formula C16H14N4O2 B3007961 2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1788829-72-0](/img/structure/B3007961.png)

2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one" is a derivative of pyrazolo[1,5-a]pyrazine, which is a heterocyclic scaffold that has been explored for various pharmacological activities. The pyrazolo[1,5-a]pyrazine core is structurally related to pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidones, which have been studied for their anti-inflammatory and phosphodiesterase inhibitory activities, respectively .

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents to the core structure to enhance activity and selectivity. For instance, the synthesis of 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives was performed to target the hA2A adenosine receptor, with variations in substituents leading to nanomolar affinity . Similarly, modifications to the 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one structure, such as the introduction of a longer side chain, resulted in compounds with high anti-inflammatory activity and reduced ulcerogenic effects .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazine derivatives can be complex, as demonstrated by the X-ray determination of a reaction product from a related compound, which revealed a detailed and intricate molecular arrangement . This suggests that the molecular structure of "2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one" would also be complex and may require advanced techniques such as X-ray crystallography for precise determination.

Chemical Reactions Analysis

The reactivity of pyrazolo[1,5-a]pyrazine derivatives with nucleophiles has been explored, leading to the formation of various reaction products with potential biological activities . The specific chemical reactions and interactions of "2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one" would depend on the functional groups present and the conditions under which the reactions are carried out.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazine derivatives are influenced by their molecular structure and substituents. For example, the introduction of a n-propoxy group at the 2-position of the phenyl ring was necessary for the phosphodiesterase inhibitory activity of 6-phenylpyrazolo[3,4-d]pyrimidones . The physical properties such as solubility, melting point, and stability of "2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one" would be key factors in its potential as a pharmacological agent and would require empirical determination.

Scientific Research Applications

Synthesis and Biological Activity Research into related pyrazolo[1,5-a]pyrazine derivatives has led to the development of compounds with notable antibacterial, antifungal, and anti-inflammatory properties. For instance, the synthesis of new pyrazoline and pyrazole derivatives has been explored for their antimicrobial activities against a range of bacteria and fungi, demonstrating the potential of these compounds in addressing microbial resistance (Hassan, 2013). Similarly, the creation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines has revealed anti-inflammatory and antimicrobial effects, indicating their usefulness in medical chemistry (Aggarwal et al., 2014).

Chemical Synthesis Innovations Advancements in the synthesis of heterocyclic compounds, including those related to 2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one, have facilitated the exploration of novel chemical spaces. Notable examples include the development of new synthetic routes for polyfunctionally substituted pyrazolonaphthyridines and pentaazanaphthalenes (Aly, 2006), and the synthesis of enaminones as precursors for compounds with antitumor and antimicrobial activities (Riyadh, 2011).

Heterocyclic Compound Exploration The exploration of heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines for their potential in drug development has been a significant area of research. For example, studies have focused on the synthesis of new classes of nonsteroidal anti-inflammatory drugs (NSAIDs) based on pyrazolo[1,5-a]pyrimidine scaffolds, which exhibit reduced ulcerogenic activity compared to traditional NSAIDs (Auzzi et al., 1983). This research underscores the importance of heterocyclic chemistry in the discovery of safer and more effective therapeutic agents.

properties

IUPAC Name |

2-(2,3-dihydroindole-1-carbonyl)-6-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-10-9-20-14(15(21)17-10)8-12(18-20)16(22)19-7-6-11-4-2-3-5-13(11)19/h2-5,8-9H,6-7H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCOSVIYWRQMGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)N3CCC4=CC=CC=C43)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007881.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B3007883.png)

![Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007886.png)

![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3007888.png)

![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007890.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3007891.png)

![3-Fluorosulfonyloxy-5-[(1,2,2,3,3-pentamethylcyclopropyl)carbamoyl]pyridine](/img/structure/B3007892.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)

![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B3007900.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B3007901.png)